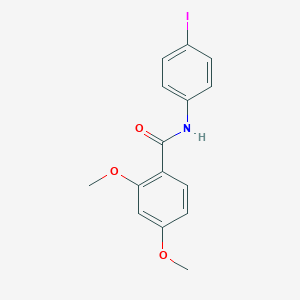

N-(4-iodophenyl)-2,4-dimethoxybenzamide

Description

N-(4-iodophenyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via an amide bond to a 4-iodophenyl group. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, while the methoxy groups enhance solubility and influence hydrogen-bonding interactions. This compound is synthesized through amide coupling reactions, typically involving 2,4-dimethoxybenzoyl chloride and 4-iodoaniline derivatives under basic conditions . Its structural framework is relevant in medicinal chemistry, particularly in targeting parasitic enzymes or protein-protein interactions .

Properties

Molecular Formula |

C15H14INO3 |

|---|---|

Molecular Weight |

383.18 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H14INO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |

InChI Key |

GLRLXSHXYGKUIL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

N-(4-chlorophenyl)-2,4-dimethoxybenzamide

- Structure : Chlorine replaces iodine at the para position.

- Properties : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to iodine.

- Biological Activity: Demonstrated potent inhibitory activity against Trypanosoma brucei (IC₅₀ = 0.8 µM), attributed to enhanced binding affinity to parasitic targets .

- Spectral Data : IR shows C=O stretch at 1663 cm⁻¹; ¹H NMR features methoxy signals at δ 3.69–3.72 ppm .

4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Bromine substituent with additional nitro and methoxy groups.

- Properties : Bromine’s intermediate size between Cl and I balances steric and electronic effects. The nitro group introduces strong electron-withdrawing effects, altering reactivity.

- Applications : Used as a structural analog in crystallographic studies to compare bond lengths and angles with iodinated derivatives .

2-ethoxy-N-(4-iodophenyl)benzamide

- Structure : Ethoxy group replaces 2-methoxy in the benzamide ring.

- Properties: Ethoxy increases lipophilicity (logP = 3.8 vs.

Heterocyclic and Bulky Substituent Derivatives

N-(4-(1H-benzimidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

- Structure : Benzimidazole ring replaces iodine, introducing hydrogen-bonding capability.

- Synthesis : Prepared via coupling of 2,4-dimethoxybenzoyl chloride with 4-(1H-benzimidazol-2-yl)aniline.

- Activity : Shows enhanced binding to FERM domain proteins due to the planar benzimidazole moiety .

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide

- Structure : Bulky sec-butyl group at the ortho position.

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Methoxy-Substituted Analogs

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using ChemDraw.

Table 2: Spectral Data Comparison

| Compound Name | IR (C=O, cm⁻¹) | ¹H NMR (OCH₃, ppm) | ¹³C NMR (Amide C=O, ppm) |

|---|---|---|---|

| N-(4-iodophenyl)-2,4-dimethoxybenzamide | 1678 | 3.68–3.72 | 168.5 |

| N-(4-chlorophenyl)-2,4-dimethoxybenzamide | 1663 | 3.69–3.72 | 167.9 |

| N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide | 1682 | 3.65–3.70 | 169.1 |

Key Findings

- Halogen Effects : Iodine’s large size and polarizability enhance van der Waals interactions in biological targets compared to Cl or Br analogs .

- Methoxy Groups : Improve solubility and participate in hydrogen bonding, critical for target engagement .

- Structural Flexibility : Bulky or heterocyclic substituents (e.g., benzimidazole, benzothiazole) modulate selectivity and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.